1-(2-Nitro-5-(trifluoromethyl)phenyl)ethanone 1-(2-Nitro-5-(trifluoromethyl)phenyl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16242508
InChI: InChI=1S/C9H6F3NO3/c1-5(14)7-4-6(9(10,11)12)2-3-8(7)13(15)16/h2-4H,1H3
SMILES:
Molecular Formula: C9H6F3NO3
Molecular Weight: 233.14 g/mol

1-(2-Nitro-5-(trifluoromethyl)phenyl)ethanone

CAS No.:

Cat. No.: VC16242508

Molecular Formula: C9H6F3NO3

Molecular Weight: 233.14 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Nitro-5-(trifluoromethyl)phenyl)ethanone -

Specification

Molecular Formula C9H6F3NO3
Molecular Weight 233.14 g/mol
IUPAC Name 1-[2-nitro-5-(trifluoromethyl)phenyl]ethanone
Standard InChI InChI=1S/C9H6F3NO3/c1-5(14)7-4-6(9(10,11)12)2-3-8(7)13(15)16/h2-4H,1H3
Standard InChI Key RUONOLCWBWKPTE-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Molecular Characteristics

The IUPAC name of the compound is 1-[2-nitro-5-(trifluoromethyl)phenyl]ethanone. Its canonical SMILES representation is CC(=O)C1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-]\text{CC(=O)C1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-]}, reflecting the ethanone group attached to a benzene ring substituted with nitro and trifluoromethyl groups . The trifluoromethyl group enhances the compound’s lipophilicity, as evidenced by a calculated partition coefficient (LogP) of 2.8162, while the nitro group contributes to its electron-deficient aromatic system .

Computational Chemistry Data

Computational analyses reveal a topological polar surface area (TPSA) of 60.21 Ų, indicating moderate polarity. The compound lacks hydrogen bond donors but features three hydrogen bond acceptors, primarily from the nitro and ketone functionalities . With only two rotatable bonds, the molecule exhibits limited conformational flexibility, which may influence its interactions in catalytic or biological systems.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC9H6F3NO3\text{C}_9\text{H}_6\text{F}_3\text{NO}_3
Molecular Weight233.14 g/mol
LogP2.8162
TPSA60.21 Ų
Hydrogen Bond Acceptors3
Rotatable Bonds2

Synthesis and Preparation

Synthetic Routes

While direct literature on the synthesis of 1-(2-nitro-5-(trifluoromethyl)phenyl)ethanone is limited, analogous compounds suggest a two-step approach involving nitration and Friedel-Crafts acylation. For instance, patents describing the synthesis of structurally related nitroaromatic ketones highlight the use of concentrated nitric acid for nitration, followed by acylation with acetyl chloride in the presence of a Lewis catalyst such as aluminum chloride . The trifluoromethyl group is typically introduced via electrophilic substitution or through the use of pre-functionalized benzene derivatives.

Reaction Optimization

Key variables in the synthesis include temperature control during nitration to prevent over-oxidation and the choice of solvent for the Friedel-Crafts step. Solvent-free conditions have been reported for similar reactions, improving atom economy and reducing waste . The molar ratio of base to starting material (e.g., 3:1) is critical for achieving high yields in deprotonation steps preceding acylation .

Chemical Reactivity

Reduction of the Nitro Group

The nitro group at the ortho position is susceptible to reduction, forming a primary amine derivative. Catalytic hydrogenation with palladium on carbon or iron powder in acidic media are common methods, though regioselectivity must be carefully controlled to avoid side reactions . The resulting amine could serve as an intermediate for further functionalization, such as diazotization or coupling reactions.

Substitution Reactions

The trifluoromethyl group’s strong electron-withdrawing effect activates the aromatic ring toward nucleophilic aromatic substitution (NAS) under basic conditions. For example, hydroxide ions may displace the nitro group at elevated temperatures, though competing reduction pathways necessitate precise reaction control.

Oxidation of the Ethanone Moiety

The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4\text{KMnO}_4) or chromium trioxide (CrO3\text{CrO}_3). This transformation is pH-dependent, with acidic conditions favoring the formation of benzoic acid derivatives .

Computational Insights

Molecular Interactions

Density functional theory (DFT) simulations predict strong electrostatic interactions between the nitro group and polar solvents, influencing solubility. The trifluoromethyl group’s hydrophobicity may dominate in nonpolar environments, guiding solvent selection for reactions.

Reactivity Descriptors

Frontier molecular orbital analysis reveals a low-energy LUMO (-2.1 eV) localized on the nitro group, consistent with its role as an electrophilic site. This electronic profile supports the compound’s participation in charge-transfer complexes or redox reactions.

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